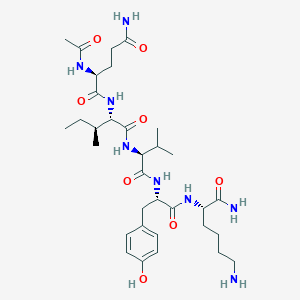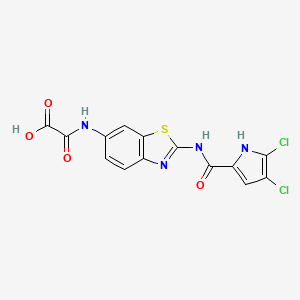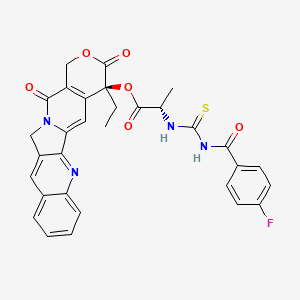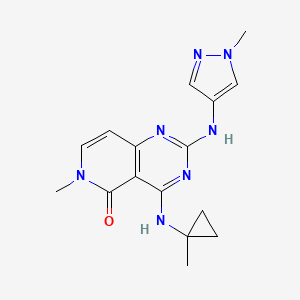
Cox-2-IN-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cox-2-IN-10 is a selective cyclooxygenase-2 (COX-2) inhibitor. Cyclooxygenase-2 is an enzyme that plays a significant role in the inflammatory process by converting arachidonic acid to prostaglandins, which are mediators of inflammation and pain. Selective COX-2 inhibitors, such as this compound, are designed to reduce inflammation and pain without the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2-IN-10 typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. For example, a substituted benzene ring may be reacted with a suitable aldehyde under acidic conditions to form an intermediate.
Functional Group Modifications: The intermediate is then subjected to various functional group modifications, such as halogenation, nitration, or sulfonation, to introduce the desired substituents.
Final Cyclization: The final step involves cyclization of the modified intermediate to form the desired this compound compound. .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistent product quality. Common techniques used in industrial production include:
Batch Reactors: Large-scale batch reactors are used to carry out the synthesis reactions under controlled conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to remove impurities.
Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to verify the purity and identity of the final product
Analyse Chemischer Reaktionen
Types of Reactions
Cox-2-IN-10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides or hydroxides under specific conditions.
Reduction: Reduction reactions can convert this compound to its reduced forms, often using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while substitution reactions may produce various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Cox-2-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of COX-2 inhibition and to develop new selective COX-2 inhibitors.
Biology: Investigated for its role in modulating inflammatory pathways and its effects on cellular processes such as apoptosis and proliferation.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, pain management, and cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical methods
Wirkmechanismus
Cox-2-IN-10 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme. The inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The molecular targets and pathways involved include:
COX-2 Enzyme: this compound binds to the active site of the COX-2 enzyme, blocking its catalytic activity.
Prostaglandin Pathway: By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain
Vergleich Mit ähnlichen Verbindungen
Cox-2-IN-10 is compared with other selective COX-2 inhibitors, such as celecoxib, rofecoxib, and etoricoxib. The uniqueness of this compound lies in its specific chemical structure, which may offer advantages in terms of selectivity, potency, and safety profile.
Similar Compounds
Celecoxib: A widely used COX-2 inhibitor with a well-established safety profile.
Rofecoxib: A highly selective COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Etoricoxib: Another selective COX-2 inhibitor with a favorable safety profile but limited by regulatory approvals .
This compound offers a unique balance of selectivity and potency, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C31H32FN5O2S |
|---|---|
Molekulargewicht |
557.7 g/mol |
IUPAC-Name |
N-[3-[[4-[1-tert-butyl-3-(3-fluorophenyl)pyrazol-4-yl]pyridin-2-yl]amino]propyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C31H32FN5O2S/c1-31(2,3)37-21-28(30(36-37)25-10-6-11-26(32)18-25)24-14-17-34-29(20-24)33-15-7-16-35-40(38,39)27-13-12-22-8-4-5-9-23(22)19-27/h4-6,8-14,17-21,35H,7,15-16H2,1-3H3,(H,33,34) |
InChI-Schlüssel |
XQSWHGVGHWZNPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C=C(C(=N1)C2=CC(=CC=C2)F)C3=CC(=NC=C3)NCCCNS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)
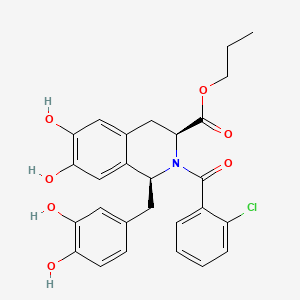
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)
